5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a dimethylamino group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the dimethylamino group and the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme or blocking a receptor.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine: This compound shares the dimethylamino and bromine groups but has a different core structure.
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxybenzamide: Similar in structure but lacks the sulfonamide group.
Uniqueness
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical properties and potential biological activities not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21BrN2O3S |
---|---|
Molecular Weight |
365.29 g/mol |
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21BrN2O3S/c1-10-8-12(19-4)13(9-11(10)14)20(17,18)15-6-5-7-16(2)3/h8-9,15H,5-7H2,1-4H3 |
InChI Key |
GIYVAEQHGMJAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN(C)C)OC |
Origin of Product |
United States |
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